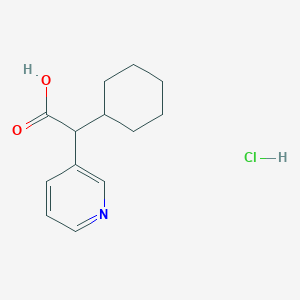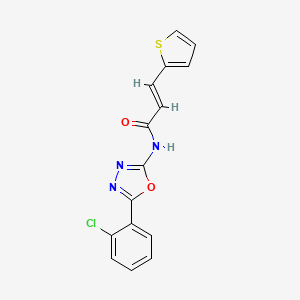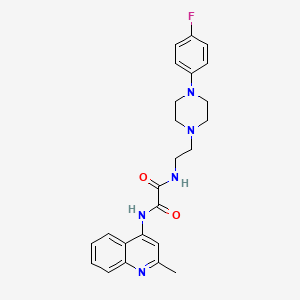![molecular formula C17H18BrNO2S B2385470 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene CAS No. 1206152-14-8](/img/structure/B2385470.png)
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, also known as BIMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonylbenzenes and possesses a unique structure that makes it an attractive target for drug discovery research.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the inhibition of various signaling pathways that are involved in cancer and inflammation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to inhibit the activity of protein kinase B (AKT), which is a key signaling molecule involved in cell survival and proliferation. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have demonstrated the anti-tumor effects of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its unique structure, which makes it an attractive target for drug discovery research. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have potent anti-cancer and anti-inflammatory effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is its low solubility, which makes it difficult to formulate for clinical use.
Direcciones Futuras
There are several future directions for the research on 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene. One of the areas of research is the development of new analogs of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene that have improved solubility and bioavailability. Another area of research is the identification of the molecular targets of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which will help to better understand its mechanism of action. Additionally, the potential therapeutic applications of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene in other diseases, such as neurodegenerative disorders and cardiovascular diseases, should be explored.
Métodos De Síntesis
The synthesis of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves the reaction of 2-methylindoline with 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene.
Aplicaciones Científicas De Investigación
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, diabetes, and inflammation. Several studies have reported the anti-cancer properties of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene, which include inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-11-8-12(2)17(10-15(11)18)22(20,21)19-13(3)9-14-6-4-5-7-16(14)19/h4-8,10,13H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGDQGHZXCTQHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![3,5-dimethyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2385393.png)
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)


![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2385405.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)

![5-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrrolidin-2-one](/img/structure/B2385410.png)